molecular formula C11H9ClO3 B361412 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 163684-50-2

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B361412
CAS No.: 163684-50-2
M. Wt: 224.64g/mol
InChI Key: JVVZWJIRFMWXCT-UHFFFAOYSA-N
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Description

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is a chemical compound belonging to the class of chromenones, which are known for their diverse biological activities This compound features a chloromethyl group at the 4-position, a hydroxyl group at the 7-position, and a methyl group at the 8-position on the chromenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the chloromethylation of 7-hydroxy-8-methyl-2H-chromen-2-one using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via electrophilic substitution, introducing the chloromethyl group at the 4-position of the chromenone ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chloromethylation reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N) or pyridine.

Major Products Formed

    Oxidation: Formation of 7-oxo-8-methyl-2H-chromen-2-one.

    Reduction: Formation of 4-methyl-7-hydroxy-8-methyl-2H-chromen-2-one.

    Substitution: Formation of 4-(substituted methyl)-7-hydroxy-8-methyl-2H-chromen-2-one derivatives.

Scientific Research Applications

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticoagulant, and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and functional materials.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The chloromethyl group can undergo nucleophilic substitution reactions with biomolecules, potentially modifying their activity. Additionally, the compound’s chromenone core can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(bromomethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
  • 4-(methoxymethyl)-7-hydroxy-8-methyl-2H-chromen-2-one
  • 4-(hydroxymethyl)-7-hydroxy-8-methyl-2H-chromen-2-one

Uniqueness

4-(chloromethyl)-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to its analogs. The chloromethyl group can participate in specific chemical reactions, such as nucleophilic substitution, that are not possible with other substituents like bromomethyl or methoxymethyl. This unique reactivity makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-7-hydroxy-8-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-9(13)3-2-8-7(5-12)4-10(14)15-11(6)8/h2-4,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVZWJIRFMWXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To ethyl 4-chloro-3-oxobutanoate (5.77 mL) was added conc.H2SO4 (15.03 mL) at 0° C. Then to the mixture was added 2-methylbenzene-1,3-diol (5.0 g) in several portions at 0° C. The mixture was stirred at 0° C. for 30 min. The mixture was warmed to room temperature for 1.5 h. The reaction mixture was poured into water under stirring at 0° C. The precipitate was collected by filtration and washed with water to give the title compound (8.58 g).
Quantity
5.77 mL
Type
reactant
Reaction Step One
Name
Quantity
15.03 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 2-methylresorcinol (1 g) in 10 mL of methyl sulfonic acid is introduced into a flask and then 1.3 equivalents (1.42 ml) of ethyl 4-chloroacetoacetate are added dropwise. After 1 night of stirring at room temperature, the mixture is cooled to 0° C. and then 50 mL of water are added. The residue is then filtered, dried and washed with diethyl ether in order to obtain 1.63 g (90%) of the compound 5.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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